

# 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid molecular weight

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid

Cat. No.: B1372268

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An In-Depth Technical Guide to **1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid**: Properties, Synthesis, and Applications in Drug Discovery

## Introduction

**1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid**, often abbreviated as Boc-2-Me-Pip-OH, is a synthetic, non-proteinogenic amino acid derivative that has garnered significant attention in the fields of medicinal chemistry and drug development. As a C $\alpha$ -tetrasubstituted cyclic amino acid, its structure is characterized by a piperidine ring, a methyl group at the  $\alpha$ -carbon, and a nitrogen atom protected by a tert-butoxycarbonyl (Boc) group. This unique architecture imparts specific conformational constraints and steric properties that are highly desirable in the design of novel therapeutics.

The presence of the Boc protecting group is crucial, allowing for its use in standard peptide synthesis protocols while preventing unwanted side reactions at the nitrogen atom.[1] The piperidine scaffold is a prevalent motif in many neurologically active compounds, and the additional methyl group at the chiral center can significantly influence the binding affinity, selectivity, and metabolic stability of a parent peptide or small molecule.[2] This guide provides a comprehensive overview of its molecular properties, a detailed synthetic protocol, its applications in drug discovery, and essential safety information for researchers and scientists.

## Physicochemical and Structural Properties

The molecular weight of a compound is a fundamental property, essential for all stoichiometric calculations in synthetic procedures and for analytical characterization. **1-(tert-butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid** has a molecular weight of 243.30 g/mol. [\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) Its molecular formula is C<sub>12</sub>H<sub>21</sub>NO<sub>4</sub>. [\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) This empirical formula is the basis for its exact mass and is critical for high-resolution mass spectrometry analysis to confirm its identity.

The structural features of the molecule, such as the lipophilic Boc group and the polar carboxylic acid, result in a balanced physicochemical profile that is advantageous for its role as a building block in drug synthesis. These properties are summarized in the table below.

Property	Value	Source
Molecular Weight	243.30 g/mol	<a href="#">--INVALID-LINK--[3]</a> , <a href="#">--INVALID-LINK--[4]</a> , <a href="#">--INVALID-LINK--[5]</a>
Molecular Formula	C <sub>12</sub> H <sub>21</sub> NO <sub>4</sub>	<a href="#">--INVALID-LINK--[3]</a> , <a href="#">--INVALID-LINK--[4]</a>
CAS Number	746658-74-2	<a href="#">--INVALID-LINK--[4]</a> , <a href="#">--INVALID-LINK--[5]</a> , <a href="#">--INVALID-LINK--</a>
IUPAC Name	1-(tert-butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid	<a href="#">--INVALID-LINK--[5]</a>
Synonyms	1-Boc-2-methylpipecolinic acid, 1-Boc-2-methyl-2-piperidinecarboxylic acid	<a href="#">--INVALID-LINK--[3]</a> , <a href="#">--INVALID-LINK--[6]</a>
Boiling Point	354.3°C at 760 mmHg	<a href="#">--INVALID-LINK--</a>
Topological Polar Surface Area (TPSA)	66.8 Å <sup>2</sup>	<a href="#">--INVALID-LINK--[3]</a>
LogP	2.2507	<a href="#">--INVALID-LINK--[4]</a>

## Synthesis and Reaction Chemistry

The most common and straightforward synthesis of **1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid** involves the N-protection of the parent amino acid, 2-methylpiperidine-2-carboxylic acid. This reaction utilizes di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ ) under basic conditions. The Boc group is a cornerstone of modern organic synthesis, particularly in peptide chemistry, due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.

### Experimental Protocol: N-Boc Protection

This protocol describes a representative procedure for the synthesis.

Materials:

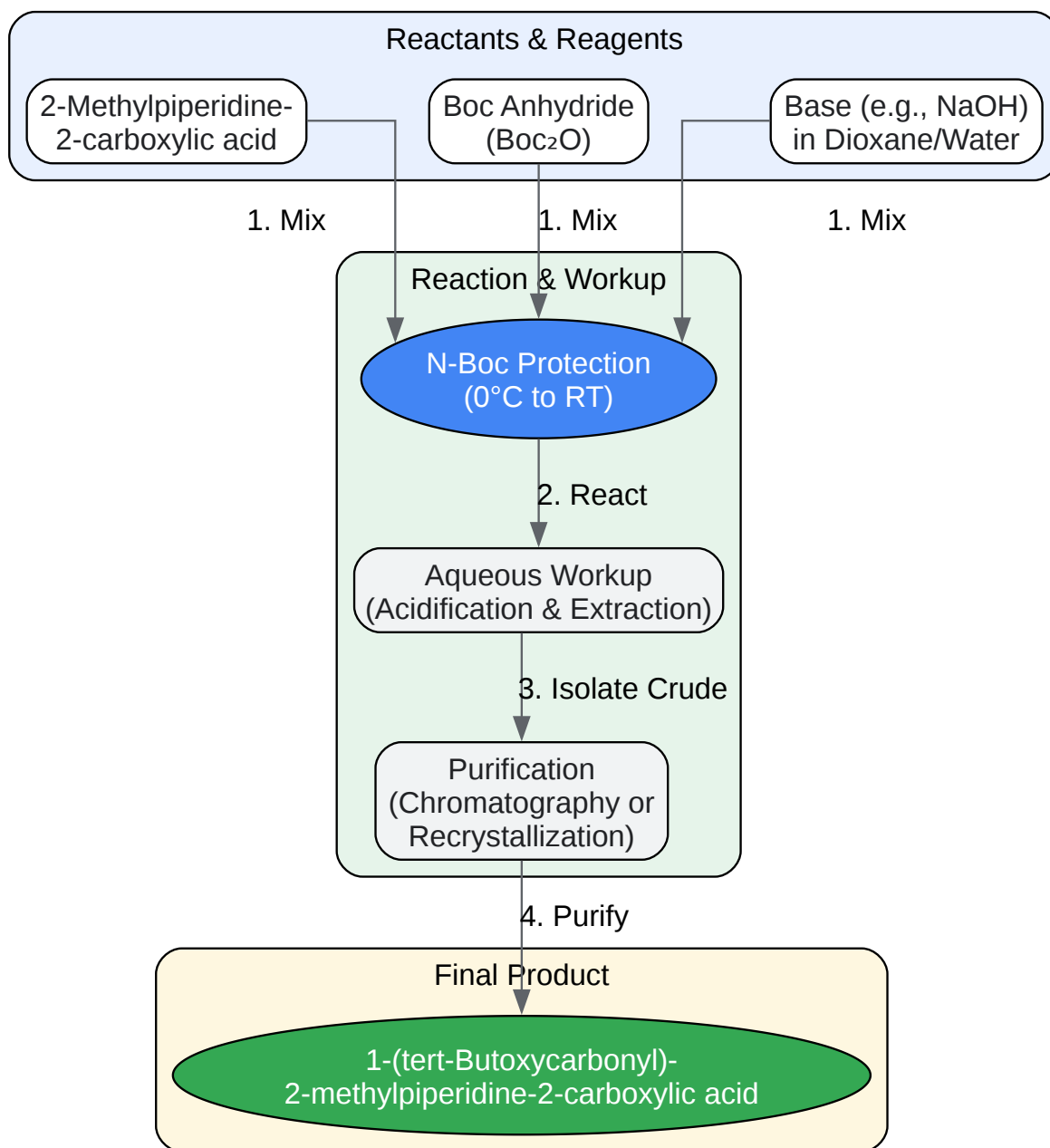
- 2-methylpiperidine-2-carboxylic acid hydrochloride
- Di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ )
- Sodium hydroxide ( $\text{NaOH}$ ) or Sodium carbonate ( $\text{Na}_2\text{CO}_3$ )
- Dioxane or Tetrahydrofuran (THF)
- Water
- Ethyl acetate
- 1M Hydrochloric acid ( $\text{HCl}$ )
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- Dissolution: Dissolve 2-methylpiperidine-2-carboxylic acid hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water. The aqueous solvent system is necessary to dissolve both the polar amino acid salt and the inorganic base.

- **Basification:** Cool the solution to 0 °C in an ice bath. Add sodium hydroxide (2.2 eq) portion-wise to neutralize the hydrochloride salt and create the basic conditions necessary for the reaction. The pH should be maintained around 9-10. This deprotonates the secondary amine, making it nucleophilic.
- **Boc<sub>2</sub>O Addition:** Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the cooled reaction mixture. A slight excess of Boc<sub>2</sub>O ensures complete conversion of the starting material. The reaction is exothermic and maintaining a low temperature minimizes potential side reactions.
- **Reaction:** Allow the mixture to warm to room temperature and stir overnight. Progress can be monitored by Thin Layer Chromatography (TLC).
- **Workup - Solvent Removal:** Once the reaction is complete, concentrate the mixture in vacuo to remove the organic solvent (dioxane).
- **Workup - Acidification:** Cool the remaining aqueous solution to 0 °C and carefully acidify with 1M HCl to a pH of 2-3. This step protonates the carboxylate to form the desired carboxylic acid and also protonates any unreacted amine. The desired product, being less polar, will often precipitate out of the aqueous solution.
- **Extraction:** Extract the aqueous layer three times with ethyl acetate. Ethyl acetate is a suitable solvent for extracting the moderately polar product while leaving inorganic salts in the aqueous phase.
- **Drying and Concentration:** Combine the organic extracts, wash with brine to remove residual water, and dry over anhydrous MgSO<sub>4</sub>. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- **Purification:** The crude product can be purified by column chromatography on silica gel or by recrystallization to afford **1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid** as a white solid.

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of Boc-2-Me-Pip-OH.

# Applications in Drug Discovery and Medicinal Chemistry

The incorporation of constrained amino acids like Boc-2-Me-Pip-OH is a validated strategy in modern drug design. The rigid piperidine ring reduces the conformational flexibility of a peptide chain, which can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity and receptor selectivity.

- **Peptidomimetics:** The compound serves as a building block for peptidomimetics, which are designed to mimic or block the biological effects of natural peptides. The  $\alpha$ -methyl group provides steric shielding, which can protect the adjacent peptide bond from enzymatic degradation by peptidases, thereby improving the metabolic stability and in vivo half-life of the resulting drug candidate.<sup>[2]</sup>
- **Scaffold for Small Molecules:** Beyond peptides, the piperidine nucleus is a "privileged scaffold" found in numerous approved drugs, particularly those targeting the central nervous system (CNS).<sup>[7]</sup> The carboxylic acid and the protected amine provide two orthogonal handles for further chemical modification, allowing for the construction of diverse chemical libraries for high-throughput screening.<sup>[1][8]</sup>
- **Inducing Specific Conformations:** In peptide synthesis, the inclusion of C $\alpha$ -tetrasubstituted amino acids is known to induce specific secondary structures, such as  $\beta$ -turns or helical folds. This conformational control is critical for mimicking the structure of a native peptide ligand at its receptor binding site.

## Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid** is associated with the following hazards:

- H315: Causes skin irritation.<sup>[3]</sup>
- H319: Causes serious eye irritation.<sup>[3]</sup>
- H335: May cause respiratory irritation.<sup>[3]</sup>

Handling Recommendations: Researchers should handle this compound in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is required. Avoid inhalation of dust and contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry place.[1]

## Conclusion

**1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid** is a valuable and versatile building block for research scientists in drug discovery. Its precise molecular weight of 243.30 g/mol and well-defined structure make it a reliable component in complex synthetic campaigns. The combination of a conformationally constrained piperidine ring, a metabolically shielding  $\alpha$ -methyl group, and the industry-standard Boc protecting group provides a powerful tool for designing next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective application in the laboratory.

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- To cite this document: BenchChem. [1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1372268#1-tert-butoxycarbonyl-2-methylpiperidine-2-carboxylic-acid-molecular-weight]

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